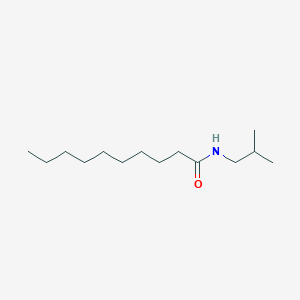
n-Isobutyl decanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Isobutyl decanamide is a biochemical. It is from arabidopsis.
Wissenschaftliche Forschungsanwendungen
Plant Development and Growth Regulation
1. Root Growth Inhibition and Lateral Root Formation
Research indicates that n-isobutyl decanamide significantly influences root architecture in Arabidopsis thaliana. It inhibits primary root growth while promoting lateral root formation. In experiments, wild-type plants treated with this compound exhibited an 86% reduction in primary root growth compared to controls, alongside a notable increase in lateral root density . The compound's effects are mediated through cytokinin signaling pathways, which are crucial for cell division and differentiation processes in plants .
2. Induction of Defense Mechanisms
This compound also plays a role in enhancing plant defense against pathogens. It has been shown to activate jasmonic acid biosynthesis, leading to increased expression of defense-related genes in Arabidopsis. This response is particularly effective against the necrotizing fungus Botrytis cinerea, where treatment with the alkamide resulted in reduced necrosis and inhibited fungal proliferation . The compound's ability to modulate defense responses suggests its potential as a natural plant protectant.
Antimicrobial Properties
1. Fungistatic and Bacteriostatic Activities
The antimicrobial properties of this compound have been documented in various studies. It exhibits significant fungistatic activity against several phytopathogenic fungi, including Rhizoctonia solani and Fusarium sp., demonstrating a 100% growth inhibition rate . Additionally, it has shown bacteriostatic effects against Escherichia coli and Erwinia carotovora, suggesting its potential utility in agricultural settings for managing microbial pathogens .
2. Structure-Activity Relationship Studies
Studies exploring the structure-activity relationships of alkamides have identified this compound as one of the most potent compounds among its class. Its efficacy in inhibiting microbial growth is attributed to its chemical structure, which enhances its interaction with microbial membranes . This property underscores the importance of chemical modifications in optimizing the antimicrobial potential of alkamides.
Summary of Research Findings
The following table summarizes key findings related to the applications of this compound:
Eigenschaften
CAS-Nummer |
73785-31-6 |
|---|---|
Molekularformel |
C14H29NO |
Molekulargewicht |
227.39 g/mol |
IUPAC-Name |
N-(2-methylpropyl)decanamide |
InChI |
InChI=1S/C14H29NO/c1-4-5-6-7-8-9-10-11-14(16)15-12-13(2)3/h13H,4-12H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
JIOJLCAPGHFHDI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)NCC(C)C |
Kanonische SMILES |
CCCCCCCCCC(=O)NCC(C)C |
Aussehen |
Solid powder |
Key on ui other cas no. |
73785-31-6 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
N-Isobutyl decanamide; N-Isobutyl N-decanamide; Decanamide, N-(2-methylpropyl)-; N-(2-Methylpropyl)decanamide. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















